125-Fold Enhancement in Trypsin Substrate Activity Over Standard BAPNA Chromophore
5-Amino-2-nitrobenzoic acid (Anb5,2) was utilized to construct a chromogenic p-nitroanilide analog for a trypsin substrate library. The most active substrate identified, Phe-Val-Pro-Arg-Anb5,2-NH2, demonstrated a 125-fold increase in activity compared to the standard reference substrate Bz-d,l-Arg-pNA (BAPNA) [1].
| Evidence Dimension | Relative substrate activity |
|---|---|
| Target Compound Data | Phe-Val-Pro-Arg-Anb5,2-NH2 activity (value not explicitly given, but is the baseline for comparison) |
| Comparator Or Baseline | Bz-d,l-Arg-pNA (BAPNA) activity |
| Quantified Difference | 125-fold more active than BAPNA |
| Conditions | Kinetic assay using bovine β-trypsin; peptides synthesized via solid-phase method on TentaGel S RAM resin. |
Why This Matters
This substantial increase in sensitivity directly translates to lower detection limits and reduced reagent consumption in high-throughput protease screening assays, offering a clear advantage for procurement in drug discovery settings.
- [1] Zabłotna, E., Dysasz, H., Lesner, A., Jaśkiewicz, A., Kaźmierczak, K., Miecznikowska, H., & Rolka, K. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Biochemical and Biophysical Research Communications, 319(1), 185-188. View Source
